Dichlorodi(thiophen-2-yl)silane
Description
Dichlorodi(thiophen-2-yl)silane (Cl₂Si(C₄H₃S)₂) is an organosilicon compound featuring a central silicon atom bonded to two chlorine atoms and two thiophen-2-yl groups. The thiophene rings, aromatic heterocycles containing sulfur, confer unique electronic properties due to their electron-rich nature and conjugation with silicon’s vacant d-orbitals . This compound serves as a precursor in materials science, particularly for synthesizing silicon-containing polymers and hybrid composites, where its reactivity and electronic characteristics are advantageous .
Properties
CAS No. |
64102-92-7 |
|---|---|
Molecular Formula |
C8H6Cl2S2Si |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
dichloro(dithiophen-2-yl)silane |
InChI |
InChI=1S/C8H6Cl2S2Si/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
InChI Key |
GUSKNSFAPQKMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[Si](C2=CC=CS2)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorodi(thiophen-2-yl)silane typically involves the reaction of thiophen-2-yl lithium or thiophen-2-yl magnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C4H3SLi+SiCl4→(C4H3S)2SiCl2+2LiCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Dichlorodi(thiophen-2-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, to form new organosilicon compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states of silicon.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Silane derivatives with varying oxidation states.
Scientific Research Applications
Dichlorodi(thiophen-2-yl)silane has several scientific research applications, including:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of Dichlorodi(thiophen-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and thiophene rings. The silicon atom can form stable bonds with other elements, making it a versatile compound in organic synthesis. The thiophene rings contribute to the compound’s electronic properties, making it useful in materials science and catalysis.
Comparison with Similar Compounds
Diphenyldichlorosilane (Cl₂Si(C₆H₅)₂)
- Structural Differences : Replaces thiophen-2-yl groups with phenyl rings.
- Electronic Properties : Phenyl groups are less electron-rich than thiophene, resulting in weaker conjugation with silicon. The absence of sulfur limits σ-π interactions observed in thiophene derivatives .
- Reactivity : Hydrolyzes to form siloxane networks but lacks the enhanced electronic communication seen in thiophene-containing analogs. Applications focus on traditional silicone resins rather than optoelectronic materials .
Tributyl(thiophen-2-yl)silane (C₄H₃S-Si(C₄H₉)₃)
- Structural Differences : Substitutes chlorine atoms with tributyl groups.
- Electronic Properties : Exhibits a red-shifted UV/Vis absorption (144 nm shift compared to thiophene) due to σ-π conjugation between silicon and thiophene. However, the bulky tributyl groups reduce solubility and hinder further functionalization .
- Applications : Primarily used in organic electronics, but Dichlorodi(thiophen-2-yl)silane offers greater versatility for crosslinking or polymerization due to reactive chlorine substituents .
Trimethyl(thiophen-2-ylethynyl)silane (C≡C-C₄H₃S-Si(CH₃)₃)
- Structural Differences : Incorporates an ethynyl spacer between silicon and thiophene.
- Electronic Properties: The ethynyl group extends conjugation, leading to a broader absorption spectrum.
- Reactivity : Less reactive toward hydrolysis compared to dichlorosilanes, making it unsuitable for sol-gel processes .
Key Research Findings and Data
Electronic and Spectral Properties
- UV/Vis Spectroscopy : this compound exhibits significant red shifts (e.g., 100–144 nm) compared to unsubstituted thiophene, indicating enhanced conjugation via silicon’s d-orbitals. This property is critical for applications in organic photovoltaics and sensors .
- Hydrolysis Behavior: The chlorine substituents enable rapid hydrolysis, forming silanol intermediates (Si-OH) that facilitate crosslinking in epoxy resins. Thiophene groups improve thermal stability and corrosion resistance in coatings .
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